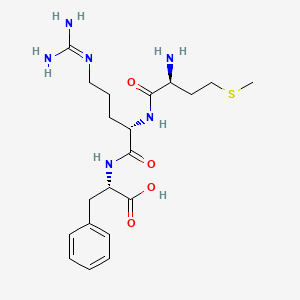

H-Met-Arg-Phe-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O4S/c1-31-11-9-14(21)17(27)25-15(8-5-10-24-20(22)23)18(28)26-16(19(29)30)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVHKUFUDCPZDW-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678813 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67368-25-6 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Elucidation of H Met Arg Phe Oh

Methodologies for H-Met-Arg-Phe-OH Chemical Synthesis

The chemical synthesis of this compound can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). researchgate.net Each method presents distinct advantages and challenges in the assembly of this specific tetrapeptide.

Solid-Phase Peptide Synthesis Approaches for this compound

Solid-phase peptide synthesis (SPPS) is a widely utilized and efficient method for the laboratory-scale synthesis of peptides like this compound. smolecule.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. 20.210.105

The general workflow for the SPPS of this compound begins with the attachment of the C-terminal amino acid, phenylalanine, to a suitable resin. The subsequent amino acids, arginine and then methionine, are added in a sequential manner. Each amino acid is protected at its N-terminus, typically with a fluorenylmethoxycarbonyl (Fmoc) group, to prevent unwanted side reactions. The Fmoc group is removed before the addition of the next amino acid in the sequence. After the complete peptide chain is assembled on the resin, it is cleaved from the support and all side-chain protecting groups are removed, usually with a strong acid such as trifluoroacetic acid (TFA).

Solution-Phase Peptide Synthesis Considerations for this compound

Solution-phase peptide synthesis (LPPS) offers an alternative to SPPS and is particularly advantageous for large-scale production due to the absence of costly resins. researchgate.net In this method, the peptide is synthesized in a homogenous solution. The process involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification of the intermediate peptide at each step. researchgate.net While potentially more time-consuming due to the need for purification after each coupling step, LPPS can offer greater flexibility in terms of reaction conditions and scale. bachem.com

Optimization of Coupling Conditions and Protecting Group Strategies for this compound

The successful synthesis of this compound hinges on the optimization of coupling conditions and the strategic use of protecting groups for the reactive side chains of methionine and arginine.

Coupling Reagents: The formation of the peptide bond between amino acids requires an activating agent, or coupling reagent. Common coupling reagents used in peptide synthesis include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize racemization. thaiscience.info For challenging couplings, such as those involving the sterically hindered arginine residue, more potent activating agents like HCTU may be employed. The choice of coupling reagent and reaction time are critical parameters that need to be optimized to ensure complete and efficient peptide bond formation. rsc.org

Protecting Groups: The side chains of methionine and arginine contain functional groups that must be protected during synthesis to prevent undesirable side reactions.

Methionine: The thioether side chain of methionine is susceptible to oxidation. vulcanchem.com While methionine can sometimes be used without side-chain protection, the risk of oxidation to methionine sulfoxide (B87167) exists, particularly during the final cleavage step. peptide.com To mitigate this, scavengers are often added to the cleavage cocktail.

Arginine: The guanidinium (B1211019) group of arginine is strongly basic and requires a robust protecting group. Common choices for Fmoc-based SPPS include the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups. peptide.com These groups are sufficiently stable during the synthesis but can be removed during the final TFA cleavage.

| Amino Acid | Functional Group | Common Protecting Groups (Fmoc Chemistry) |

| Methionine (Met) | Thioether | Often unprotected; risk of oxidation |

| Arginine (Arg) | Guanidinium | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (pentamethylchroman-6-sulfonyl) |

| Phenylalanine (Phe) | Benzyl (B1604629) | Generally does not require side-chain protection |

Advanced Purification Techniques for this compound

Following synthesis, the crude this compound peptide must be purified to remove by-products, truncated sequences, and other impurities. Chromatographic techniques are the cornerstone of peptide purification.

High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of this compound. vulcanchem.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as TFA, is used to elute the components. pnas.orgrenyi.hu

The separation is based on the differential hydrophobicity of the components in the mixture. By gradually increasing the concentration of the organic solvent, compounds are eluted in order of increasing hydrophobicity. The purity of the collected fractions is then assessed by analytical RP-HPLC, and those meeting the desired purity level are pooled and lyophilized to obtain the final product as a solid powder. renyi.hu

Other Chromatographic Methods for this compound Isolation

While RP-HPLC is the primary method for purifying this compound, other chromatographic techniques can be employed, particularly for initial purification steps or for challenging separations. researchgate.net

Ion-Exchange Chromatography (IEX): Given the presence of the positively charged arginine residue, cation-exchange chromatography could be a viable purification step. In this technique, the peptide is bound to a negatively charged stationary phase and eluted by increasing the salt concentration or changing the pH of the mobile phase.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be useful for removing small molecule impurities or aggregates from the crude peptide mixture.

The choice of purification strategy will depend on the nature and quantity of impurities present in the crude peptide. Often, a combination of different chromatographic methods is necessary to achieve the desired level of purity.

Spectroscopic Characterization of this compound

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound, as well as for investigating its structural dynamics. Techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and circular dichroism spectroscopy each offer a unique window into the peptide's molecular architecture.

Mass spectrometry is a fundamental tool for the analysis of peptides like this compound, primarily used to confirm its molecular weight and verify its amino acid sequence. The molecular formula for this compound is C₂₀H₃₂N₆O₄S, giving it a monoisotopic molecular weight of approximately 452.22 g/mol . vulcanchem.com In a typical electrospray ionization (ESI) mass spectrum, the peptide would be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 453.23.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, the parent ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break at the peptide bonds. This fragmentation primarily generates a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). matrixscience.com The sequential mass differences between the peaks in the b-ion series or the y-ion series correspond to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. For this compound, the expected fragmentation pattern provides definitive evidence of its primary structure.

Table 1: Theoretical m/z Values for Primary Fragment Ions of this compound This table presents the calculated monoisotopic masses for the expected singly charged (z=1) b- and y-type fragment ions produced during tandem mass spectrometry.

| Ion Type | Sequence Fragment | Theoretical m/z |

| b₁ | Met | 132.05 |

| b₂ | Met-Arg | 288.15 |

| y₁ | Phe | 166.09 |

| y₂ | Arg-Phe | 322.19 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the three-dimensional structure and conformational dynamics of peptides in solution. vulcanchem.com Through various 1D and 2D NMR experiments (like COSY, TOCSY, and NOESY), it is possible to assign specific resonance signals to nearly every proton and carbon atom in the this compound molecule.

The chemical shifts (δ) of these nuclei are highly sensitive to their local electronic environment, which is dictated by the peptide's conformation. scielo.br For instance, the chemical shifts of the alpha-protons (Hα) can indicate secondary structure tendencies, while the dispersion of the amide proton (NH) signals can reveal the degree of hydrogen bonding and solvent exposure. frontiersin.org For a short, flexible peptide like this compound, the NMR spectra would likely show chemical shifts close to "random coil" values, indicating that the peptide does not adopt a single, stable conformation in solution but rather exists as an ensemble of rapidly interconverting structures. escholarship.org

Table 2: Characteristic ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides This table provides typical chemical shift (δ) ranges (in ppm) for the protons of the amino acid residues found in this compound when part of a polypeptide chain. Actual values can vary based on solvent and local conformation.

| Amino Acid | H-N (Amide) | Hα | Hβ | Other Side Chain Protons |

| Methionine (Met) | 7.8 - 8.6 | 4.1 - 4.7 | 1.9 - 2.3 | γ: 2.4 - 2.8, ε-CH₃: 2.0 - 2.2 |

| Arginine (Arg) | 7.9 - 8.7 | 4.0 - 4.6 | 1.6 - 1.9 | γ: 1.5 - 1.7, δ: 3.1 - 3.4 |

| Phenylalanine (Phe) | 7.7 - 8.5 | 4.3 - 4.9 | 2.9 - 3.3 | Aromatic: 7.0 - 7.4 |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an invaluable tool for the rapid determination of the secondary structure content of peptides and proteins. acs.org Different secondary structures (α-helix, β-sheet, and random coil) produce distinct CD spectra in the far-UV region (190-250 nm). unito.it

For short peptides like this compound, which lack the length to form stable α-helices or β-sheets through intramolecular hydrogen bonds, the CD spectrum is expected to be dominated by features characteristic of a random coil or disordered structure. nih.gov This is consistent with studies of other short arginine- and phenylalanine-containing peptides. frontiersin.orgacs.org A typical random coil spectrum features a strong negative band near 198 nm and near-zero ellipticity above 210 nm. This spectral signature would indicate that this compound exists as a highly flexible and dynamic molecule in aqueous solution.

Table 3: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures This table summarizes the hallmark spectral features (wavelengths of maximum and minimum molar ellipticity) for common secondary structures.

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet (Antiparallel) | ~195 | ~218 |

| Random Coil | ~212 (weak) | ~198 (strong) |

Enzymatic Interaction and Metabolic Stability of H Met Arg Phe Oh

Investigation of H-Met-Arg-Phe-OH as a Substrate for Peptidases

The susceptibility of this compound to degradation by various peptidases is a key determinant of its biological half-life and activity. Peptidases are enzymes that cleave peptide bonds and are broadly classified based on their cleavage site.

Aminopeptidase (B13392206) Activity Studies on this compound

Aminopeptidases cleave the N-terminal amino acid from a peptide. Research on the direct interaction of aminopeptidases with this compound is limited. However, a study on the metabolism of the related heptapeptide (B1575542) Met-enkephalin-Arg(6)-Phe(7) by rat striatal synaptosomal membranes showed that cleavage was largely mediated by an aminopeptidase, leading to the release of tyrosine. nih.gov Furthermore, research on Streptococcus sanguis demonstrated the processing of Met-Arg-Phe, where methionine was rapidly cleaved first, followed by the degradation of the remaining Arg-Phe dipeptide. asm.org This suggests that the N-terminal methionine of this compound could be a target for aminopeptidases.

Endopeptidase Cleavage Profiling of this compound

Endopeptidases cleave peptide bonds within the peptide chain. The related tetrapeptide, H-Met-Arg-Phe-Ala-OH (MRFA), has been identified as a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain. avantorsciences.comnovoprolabs.comfishersci.com This suggests a potential interaction between the Met-Arg-Phe sequence and the active site of this class of enzymes. Additionally, angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase, has been shown to cleave Met-enkephalin-Arg-Phe to produce Met-enkephalin, indicating cleavage of the Arg-Phe bond. uniprot.org

Dipeptidyl Peptidase Interactions with this compound

Dipeptidyl peptidases cleave N-terminal dipeptides. The tetrapeptide H-Met-Arg-Phe-Ala-OH is known to be a substrate for dipeptidyl peptidase III from human erythrocytes. avantorsciences.comnovoprolabs.comavantorsciences.com Given that the N-terminal sequence is identical, it is plausible that this compound could also serve as a substrate for this enzyme, which would result in the cleavage of the Met-Arg dipeptide.

Competitive Inhibition Studies Involving this compound

The ability of this compound to inhibit specific peptidases could have significant physiological implications.

Evaluation of this compound as an Inhibitor of Enkephalin-Generating Endopeptidases

As previously mentioned, the tetrapeptide H-Met-Arg-Phe-Ala-OH is a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE). medchemexpress.com This inhibitory activity is attributed to the peptide's ability to bind to the enzyme's active site, thereby preventing the processing of natural substrates. Given the structural similarity, it is hypothesized that this compound may also exhibit inhibitory activity against this class of enzymes, although direct experimental evidence is lacking.

Kinetic Characterization of this compound Inhibitory Activity

In Vitro Metabolic Stability Assays for this compound

While specific in vitro metabolic stability studies focusing solely on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on larger peptides containing the Met-Arg-Phe sequence, such as the endogenous opioid peptide Met-enkephalin-Arg-Phe (YGGFMRF).

Assessment of Proteolytic Degradation Resistance of this compound

The resistance of peptides to proteolytic degradation is a key determinant of their biological half-life. Studies on related, larger peptides suggest that the this compound sequence is a target for several peptidases. For instance, the degradation of Met-enkephalin-Arg-Phe has been shown to be significantly inhibited by a combination of peptidase inhibitors, indicating its susceptibility to enzymatic breakdown. nih.gov The key enzymes implicated in the metabolism of such peptides include aminopeptidase N, neutral endopeptidase, and angiotensin-converting enzyme (ACE). smolecule.comjpp.krakow.pl

The stability of peptides containing the Arg-Phe motif can be influenced by their surrounding amino acid sequence and modifications. For example, the insertion of non-natural amino acids or modifications to the peptide backbone can enhance metabolic stability. mdpi.com The inherent structure of this compound, with a free N-terminus and C-terminus, likely makes it susceptible to both aminopeptidases and carboxypeptidases.

Research on the degradation of various peptides in plasma has categorized them based on their stability. Peptides like Met-enkephalin are considered very unstable, with less than 10% remaining after 2 hours in plasma. researchgate.net Given its structural components, this compound may exhibit a similar profile of limited resistance to proteolysis in a biological matrix.

Table 1: Potential Peptidases Involved in the Degradation of Peptides Containing the Met-Arg-Phe Sequence

| Enzyme Family | Specific Enzyme Example | Potential Cleavage Site on this compound |

| Aminopeptidases | Aminopeptidase N | Between H-Met and Arg-Phe-OH |

| Carboxypeptidases | Angiotensin-Converting Enzyme (ACE) | Between Met-Arg and Phe-OH |

| Endopeptidases | Neutral Endopeptidase | Potentially internal cleavage |

Identification of Degradation Products of this compound

Direct identification of the degradation products of this compound through in vitro assays is not explicitly detailed in the reviewed literature. However, based on the enzymatic activities identified for larger, related peptides, likely degradation products can be predicted.

A key study on the metabolism of Met-enkephalin-Arg-Phe (YGGFMRF) by synaptic membranes from the mouse brain identified the degradation products as YGGFM and the dipeptide Arg-Phe (RF). nih.govresearchgate.net This cleavage is primarily attributed to the action of angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase. nih.gov This suggests that a primary degradation pathway for this compound could involve the cleavage of the Arg-Phe bond, releasing Phenylalanine.

Furthermore, the action of aminopeptidases would likely cleave the N-terminal Methionine, resulting in the dipeptide Arg-Phe and a free Methionine residue. In a study on the degradation of Phe-Met-Arg-Phe-amide (FMRFamide) in the hemolymph of Aplysia, aminopeptidase-like activity was observed to cleave the peptide at the Phe-Met bond. oup.com

Conversely, a study utilizing brain cathepsin B, a dipeptidyl carboxypeptidase, found that while it cleaved other peptides, it did not hydrolyze Met-Arg-Phe-Ala. This indicates a degree of enzyme specificity, where the C-terminal amino acid can influence the susceptibility to certain peptidases.

Table 2: Predicted Degradation Products of this compound Based on Analogous Peptide Metabolism

| Degrading Enzyme Type | Predicted Cleavage Site | Resulting Products | Supporting Evidence from Related Peptides |

| Dipeptidyl Carboxypeptidase (e.g., ACE) | Between Arg and Phe | H-Met-Arg and Phe | Degradation of YGGFMRF to YGGFM and RF. nih.govresearchgate.net |

| Aminopeptidase | Between Met and Arg | Met and H-Arg-Phe-OH | General mechanism of aminopeptidases. |

| Carboxypeptidase | Between Arg and Phe | H-Met-Arg and Phe | General mechanism of carboxypeptidases. |

Structure Activity Relationship Sar Studies of H Met Arg Phe Oh

SAR of H-Met-Arg-Phe-OH in Context of Related Peptides

The biological activity of a peptide is intricately linked to its amino acid sequence and terminal modifications. By comparing this compound with closely related peptides, insights into the functional roles of specific residues and terminal groups can be elucidated.

A comparative analysis of this compound with the tetrapeptide H-Met-Arg-Phe-Ala-OH (MRFA) and the neuropeptide FMRFamide (H-Phe-Met-Arg-Phe-NH2) reveals the critical importance of C-terminal modifications and sequence order.

H-Met-Arg-Phe-Ala-OH (MRFA): This tetrapeptide differs from this compound by the addition of a single alanine (B10760859) residue at the C-terminus. nih.gov MRFA is used as a calibration standard in mass spectrometry and has been identified as a competitive inhibitor of certain enkephalin-generating endopeptidases. avantorsciences.comnovoprolabs.com The extension of the peptide backbone with alanine suggests that the size and length of the C-terminal region are important for its specific biological roles. The absence of this alanine in this compound implies that it would likely exhibit different binding affinities and activities.

FMRFamide (H-Phe-Met-Arg-Phe-NH2): This well-studied neuropeptide, first isolated from a clam, belongs to a large family of FMRFamide-related peptides (FaRPs). researchgate.netwikipedia.org A defining characteristic of this family is the C-terminal Arg-Phe-amide motif, which is crucial for receptor binding and biological activity. sdbonline.orgnih.gov this compound shares the Met-Arg-Phe sequence but has a different N-terminal amino acid and, most importantly, possesses a free carboxyl (-OH) group instead of the C-terminal amide (-NH2). This amidation neutralizes the negative charge of the C-terminus and is essential for the cardioexcitatory and other functions of FMRFamide. sdbonline.org The presence of a charged carboxyl group in this compound would likely prevent it from effectively binding to FMRFamide receptors.

| Peptide | Sequence | N-Terminus | C-Terminus | Key Differences from this compound |

| This compound | Met-Arg-Phe | Free Amine (H-) | Free Carboxyl (-OH) | Reference Peptide |

| H-Met-Arg-Phe-Ala-OH | Met-Arg-Phe-Ala | Free Amine (H-) | Free Carboxyl (-OH) | Contains an additional C-terminal Alanine residue. nih.gov |

| FMRFamide | Phe-Met-Arg-Phe | Free Amine (H-) | Amide (-NH2) | Different N-terminal residue (Phe) and a C-terminal amide instead of a carboxyl group. wikipedia.org |

Truncation, or the removal of amino acids from either the N- or C-terminus, is a common method to determine the minimal sequence required for biological activity.

C-Terminal Truncation: this compound can be viewed as a C-terminally truncated version of H-Met-Arg-Phe-Ala-OH. The removal of the C-terminal alanine residue would likely alter its interaction with molecular targets that have binding pockets adapted for the full tetrapeptide sequence. Further truncation, such as the removal of the C-terminal phenylalanine to yield H-Met-Arg-OH , would be expected to cause a dramatic loss of activity. In many biologically active peptides, the C-terminal residue, particularly if it is aromatic like phenylalanine, is essential for receptor recognition and binding affinity. acs.org

N-Terminal Truncation: The removal of the N-terminal methionine to produce H-Arg-Phe-OH would also significantly impact function. The N-terminal residue is often crucial for orienting the peptide correctly within the receptor binding site or may participate directly in binding. annualreviews.org Studies on other peptides have shown that while some N-terminal extensions are tolerated, removal of the initial residue often leads to a substantial decrease in potency. annualreviews.org

| Truncated Analogue | Original Peptide | Residue(s) Removed | Predicted Impact on Function |

| This compound | H-Met-Arg-Phe-Ala-OH | C-terminal Ala | Altered binding affinity and specificity. |

| H-Met-Arg-OH | This compound | C-terminal Phe | Likely abolishes specific biological activity due to loss of a key binding residue. acs.org |

| H-Arg-Phe-OH | This compound | N-terminal Met | Significant loss of activity due to removal of a potentially important structural or binding element. annualreviews.org |

Comparative Analysis with H-Met-Arg-Phe-Ala-OH and FMRFamide

Design and Synthesis of this compound Analogues

The synthesis of analogues with specific modifications is a cornerstone of SAR studies, allowing for a detailed investigation into the functional role of each component of the peptide.

Alanine scanning is a technique where individual amino acid residues are systematically replaced with alanine to determine the importance of their side chains for the peptide's function. rapidnovor.com Substituting with alanine removes the side chain beyond the β-carbon, effectively testing the contribution of the original functional group.

[Ala¹]-Arg-Phe-OH: Replacing methionine with alanine would test the significance of the flexible, sulfur-containing side chain. This change could affect peptide conformation and remove a potential site for oxidation, which is known to impact the stability of methionine-containing peptides. vulcanchem.com

Met-[Ala²]-Phe-OH: Replacing arginine with alanine would eliminate the long, positively charged guanidino group. This group is frequently involved in critical electrostatic interactions with negatively charged pockets in receptors. Its removal is often associated with a major loss of biological activity. researchgate.netnih.gov

Met-Arg-[Ala³]-OH: Replacing phenylalanine with alanine would remove the bulky, hydrophobic benzyl (B1604629) side chain. Aromatic rings are commonly involved in crucial binding interactions, such as π-stacking, with receptor sites. This substitution would be predicted to severely diminish or eliminate activity. acs.org

| Analogue | Substituted Residue | Side Chain Function Removed | Predicted Impact on Activity |

| H-Ala-Arg-Phe-OH | Methionine (Met) | Thioether group | Moderate to significant change; may affect conformation and stability. |

| H-Met-Ala-Phe-OH | Arginine (Arg) | Positively charged guanidino group | Major loss of activity; electrostatic interactions likely disrupted. researchgate.net |

| H-Met-Arg-Ala-OH | Phenylalanine (Phe) | Aromatic (benzyl) ring | Major loss of activity; hydrophobic and π-stacking interactions likely disrupted. acs.org |

Replacing a naturally occurring L-amino acid with its D-enantiomer is a powerful strategy to create peptides with altered conformations and increased stability. D-amino acids are not recognized by most proteases, making the resulting peptides more resistant to enzymatic degradation.

However, introducing a D-amino acid can drastically change the peptide's backbone structure and the spatial orientation of its side chains. nih.gov This can lead to either a decrease or, in some cases, an increase in binding affinity, depending on the specific conformational requirements of the target receptor. For example, substituting D-Phenylalanine for L-Phenylalanine in some melanocortin tetrapeptides is critical for agonist activity. acs.org The effect of such a substitution in this compound would depend entirely on the structural demands of its specific biological target.

| Analogue | Modification | Primary Effects |

| H-(d-Met)-Arg-Phe-OH | L-Met → D-Met | Altered peptide backbone conformation; increased stability against aminopeptidases. |

| H-Met-(d-Arg)-Phe-OH | L-Arg → D-Arg | Major change in peptide structure; increased stability against internal cleavage. nih.gov |

| H-Met-Arg-(d-Phe)-OH | L-Phe → D-Phe | Altered C-terminal conformation; increased stability against carboxypeptidases. |

Modifying the terminal ends of a peptide can profoundly influence its stability, charge, and biological activity. genscript.com

N-Terminal Modification: Acetylation of the N-terminus (to yield Ac-Met-Arg-Phe-OH ) removes the positive charge of the free amino group at physiological pH. nih.gov This can prevent degradation by aminopeptidases and may alter receptor interaction by removing a charged group.

C-Terminal Modifications:

Amidation: Converting the C-terminal carboxyl group to an amide (to yield H-Met-Arg-Phe-NH2 ) is a common modification that neutralizes the negative charge and mimics the structure of many natural peptide hormones. bachem.com This change makes the peptide more resistant to carboxypeptidase degradation and, as seen in the comparison with FMRFamide, can be essential for receptor binding. sdbonline.org

Esterification: Converting the carboxyl group to an ester, such as a methyl ester (to yield H-Met-Arg-Phe-OMe ), also neutralizes the negative charge and can increase the peptide's hydrophobicity, potentially affecting its membrane permeability and interactions.

| Modified Analogue | Type of Modification | Functional Consequence |

| Ac-Met-Arg-Phe-OH | N-terminal Acetylation | Neutralizes N-terminal positive charge; increases stability against aminopeptidases. nih.gov |

| H-Met-Arg-Phe-NH2 | C-terminal Amidation | Neutralizes C-terminal negative charge; increases stability against carboxypeptidases; may be critical for receptor binding. sdbonline.org |

| H-Met-Arg-Phe-OMe | C-terminal Esterification | Neutralizes C-terminal negative charge; increases hydrophobicity. bachem.com |

Molecular and Cellular Mechanisms of Action for H Met Arg Phe Oh

Investigation of Receptor Binding Profiles for H-Met-Arg-Phe-OH

The initial step in a peptide's mechanism of action is its binding to one or more receptors. The binding profile, including affinity and selectivity, determines the physiological response.

Radioligand binding assays are crucial for identifying and characterizing the receptors to which a peptide binds. Studies on MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe), a heptapeptide (B1575542) containing the Met-Arg-Phe sequence, have utilized this technique extensively. In these assays, a radiolabeled version of the peptide, such as [3H]MERF, is used to track its binding to membrane preparations from tissues like the rat brain. jpp.krakow.plresearchgate.net

Competition binding experiments, where unlabeled peptides compete with the radioligand for receptor binding, have shown that MERF and its synthetic analogs bind to both opioid and non-opioid sites in the central nervous system. nih.gov Similarly, studies on VV-hemorphin 7, a nonapeptide which also terminates in an Arg-Phe-OH sequence, used a tritiated form to study its receptor binding properties in rat brain membranes. nih.gov These studies highlight that peptides containing the -Arg-Phe-OH motif can interact with specific receptor populations. The common -Arg-Phe sequence at the carboxyl-terminal end, which is analogous to the -Arg-Phe-NH2 found in neuropeptide FF and FMRFamide, suggests the potential existence of a common non-opioid binding site in mammals. nih.gov

The selectivity of these peptides has also been investigated. VV-hemorphin 7, which shares the C-terminal sequence, exhibits a preference for the µ-opioid receptor over the κ-opioid receptor, and very low affinity for the δ-opioid receptor. nih.gov In contrast, FMRFamide, the amidated counterpart, has been shown to be a weak activator of the orphan G protein-coupled receptor HLWAR77, for which Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF) are high-affinity ligands. researchgate.net

| Peptide | Receptor Target/Assay | Tissue/System | Affinity (IC50/Ki) | Selectivity |

|---|---|---|---|---|

| Met-enkephalin-Arg-Phe (MERF) | Opioid Receptors | Rat Brain | IC50 = 5.8 nM | Binds to opioid and non-opioid sites. nih.gov |

| VV-hemorphin 7 | Opioid Receptors | Rat Brain | Affinity of 82.1 nM | µ > κ >> δ. nih.gov |

| FMRFamide | HLWAR77 (NPFF1 Receptor) | Expressed in cells | Weak activator | High affinity for NPFF/NPAF. researchgate.net |

Radioligand Binding Assays for Specific Receptor Targets of this compound

Post-Receptor Signaling Pathway Elucidation for this compound

Upon binding to a receptor, a peptide initiates a cascade of intracellular events that culminates in a cellular response. The majority of receptors for peptides like this compound are G-protein coupled receptors (GPCRs). jneurosci.orgpnas.org

GPCR activation is a critical step in the signaling process. The binding of a ligand, such as a peptide, induces a conformational change in the receptor, allowing it to activate intracellular heterotrimeric G-proteins. pnas.org A common method to measure this activation is the [35S]GTPγS binding assay, which detects the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Studies on MERF and its analogs have used this assay to confirm their role as agonists at opioid receptors in both rat and frog brain membranes. nih.gov The decrease in peptide affinity in the presence of Gpp(NH)p, another GTP analog, further supports their agonist activity. nih.gov By using selective antagonists for different opioid receptor types (µ, κ, and δ), these studies can also dissect the specific G-protein pathways being activated. nih.gov In molluscan neurons, the FMRFamide receptor is coupled via a G-protein to downstream effector pathways. nih.gov

| Peptide | Assay | Tissue/System | Finding |

|---|---|---|---|

| Met-enkephalin-Arg-Phe (MERF) | [35S]GTPγS Binding | Rat & Frog Brain Membranes | Stimulates [35S]GTPγS binding, confirming agonist activity at GPCRs. nih.gov |

| MERF Analogs | [35S]GTPγS Binding | Rat & Frog Brain Membranes | Most analogs effectively stimulated [35S]GTPγS binding. nih.gov |

| FMRFamide | Electrophysiology with GTPγS | Molluscan Neurons | Response to FMRFamide is affected by intracellular GTPγS, indicating G-protein involvement. nih.gov |

Following G-protein activation, a variety of intracellular signaling cascades can be modulated. For FMRFamide and related peptides, a key pathway involves the metabolism of arachidonic acid. nih.govjneurosci.orgnih.gov In several molluscan neuron models, FMRFamide activates a potassium current through a G-protein that couples to phospholipase A2. nih.govnih.gov This enzyme releases arachidonic acid from the cell membrane, which is then metabolized by lipoxygenase enzymes. nih.govjneurosci.orgrupress.org The resulting metabolites are responsible for modulating ion channel activity. This pathway is confirmed by experiments showing that the peptide's effect is blocked by inhibitors of phospholipase A2 and lipoxygenases, but not by cyclo-oxygenase inhibitors. nih.govjneurosci.org

In some systems, these peptide-activated pathways can also involve intracellular calcium. For example, the peptide DPKQDFMRFamide was found to enhance synaptic transmission in Drosophila by increasing presynaptic calcium, an effect that relied on calcium release from the endoplasmic reticulum through both ryanodine (B192298) and inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. jneurosci.org

G-Protein Coupled Receptor (GPCR) Activation Studies of this compound

Cellular Functional Assays of this compound

Cellular functional assays measure the physiological consequence of receptor binding and signal transduction. For this compound and its relatives, these assays have primarily been conducted in the nervous systems of invertebrates, where they modulate neuronal excitability and synaptic transmission.

In bursting neurons of Aplysia, FMRFamide application induces a biphasic response: an initial fast depolarization caused by the activation of a sodium current, followed by a slower, longer-lasting hyperpolarization due to the activation of a potassium current. nih.gov In the neuroendocrine caudodorsal cells of Lymnaea stagnalis, FMRFamide activates a specific voltage-dependent K+ current with an ED50 of 23 nM, leading to hyperpolarization. nih.gov Furthermore, FMRFamide-related peptides can modulate the activity of other neurotransmitter systems, such as by reducing the current induced by acetylcholine (B1216132) in snail neurons. nih.gov These actions on ion channels ultimately regulate neuronal firing patterns and neurotransmitter release. jneurosci.org

| Peptide | Model System | Cellular Function Measured | Observed Effect |

|---|---|---|---|

| FMRFamide | Aplysia bursting neurons | Membrane potential / current | Biphasic response: initial inward Na+ current (depolarization), followed by outward K+ current (hyperpolarization). nih.gov |

| FMRFamide | Lymnaea stagnalis neurons | K+ current | Activates a voltage-dependent K+ current (ED50 = 23 nM). nih.gov |

| FMRFamide-related peptides | Helix lucorum neurons | Acetylcholine-induced current | Reduces inward current induced by acetylcholine. nih.gov |

| DPKQDFMRFamide | Drosophila larval neuromuscular junction | Synaptic transmission | Enhances synaptic transmission and quantal content. jneurosci.org |

Modulation of Ion Channel Activity by this compound in Cellular Models

A thorough review of available scientific literature reveals a significant gap in knowledge regarding the direct modulation of ion channel activity by the specific tripeptide this compound. While related compounds, such as the amidated tetrapeptide Phe-Met-Arg-Phe-amide (FMRFamide), have been documented to interact with various ion channels, including acid-sensing ion channels (ASICs) and certain potassium channels, there is no direct experimental evidence to date detailing the effects of this compound on these or any other ion channels. plos.orgeurekaselect.comunil.chbiologists.commedchemexpress.comtargetmol.com

Research into the family of FMRFamide-related peptides has shown that they can modulate neuronal and muscle activity by gating sodium channels and modulating other ion channels, primarily in invertebrates. biologists.comnih.govnih.gov For instance, FMRFamide has been shown to potentiate acid-sensing ion channel currents in pituitary cells. plos.org However, these findings are specific to the amidated tetrapeptide and cannot be directly extrapolated to this compound, which possesses a free carboxyl group at the C-terminus instead of an amide group. This structural difference can significantly impact the peptide's chemical properties and biological activity. vulcanchem.com

Currently, there are no published studies that have investigated the electrophysiological effects of this compound on any type of ion channel in cellular models. Consequently, data on its potential as an ion channel modulator, including the types of channels affected, the nature of the modulation (activation, inhibition, potentiation), or concentration-dependent effects, are not available.

Table 1: Research Findings on Modulation of Ion Channel Activity by this compound

| Cellular Model | Ion Channel Studied | Observed Effect of this compound |

|---|

Influence of this compound on Protein Synthesis in Mammalian Cells

Similar to the topic of ion channel modulation, there is a notable absence of direct research on the influence of this compound on protein synthesis in mammalian cells. While some studies have explored the effects of individual amino acids like methionine, arginine, and phenylalanine on the regulation of protein synthesis through pathways such as the mTOR signaling cascade, the specific action of the tripeptide this compound has not been documented. plos.orgmdpi.comportlandpress.com

Research on the closely related tetrapeptide, H-Met-Arg-Phe-Ala-OH, has indicated that it can act as an inhibitor of protein synthesis in mammalian cells, purportedly by binding to the ribosome and halting the translation of messenger RNA (mRNA). biosynth.comsmolecule.com This has led to suggestions of its potential application in conditions where protein regulation is critical. smolecule.com However, it is crucial to emphasize that these findings are specific to the tetrapeptide containing an additional alanine (B10760859) residue. The impact of this C-terminal alanine on the peptide's ability to interact with the ribosomal machinery is unknown, and therefore, these inhibitory effects cannot be assumed for this compound.

There are no published reports detailing experiments that measure the rate of protein synthesis, the activity of translation initiation factors, or other aspects of the translational machinery in mammalian cells upon treatment with this compound. Therefore, any potential role for this specific tripeptide in the regulation of protein synthesis remains speculative and awaits experimental validation.

Table 2: Research Findings on the Influence of this compound on Protein Synthesis in Mammalian Cells

| Mammalian Cell Line | Assay | Research Finding for this compound |

|---|

Computational and Theoretical Investigations of H Met Arg Phe Oh

Quantum Chemical Parameter Calculations for H-Met-Arg-Phe-OH

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Density Functional Theory (DFT) is a robust and widely used computational method to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. mdpi.comaustinpublishinggroup.com For a peptide like this compound, DFT calculations can elucidate a variety of parameters that govern its behavior at a molecular level.

These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. figshare.com From this optimized structure, key electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap generally implies greater stability. Other calculated parameters include bond orders, bond lengths, and the distribution of atomic charges, which are crucial for understanding how the peptide will interact with other molecules, such as water or a protein receptor site. austinpublishinggroup.com

While specific DFT studies for this compound are not extensively documented in publicly available literature, calculations on similar peptides and individual amino acids provide a strong indication of the expected values for these parameters. nih.govresearchgate.net Such theoretical calculations are invaluable for building a foundational understanding of the peptide's chemical nature.

Table 1: Illustrative Quantum Chemical Parameters for a Peptide like this compound This table presents typical parameters obtained through DFT calculations for peptides. Actual values for this compound would require specific computation.

| Parameter | Significance | Illustrative Value Range |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) | -5.0 to -7.0 eV |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 4.0 to 5.0 eV |

| Dipole Moment | Measures the overall polarity of the molecule | 2.0 to 15.0 Debye |

| Heat of Formation | Energy released or absorbed during the molecule's formation from its constituent atoms | Varies widely |

Molecular Docking Simulations of this compound with Potential Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. acs.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on binding energy, with lower energy values indicating a more favorable interaction. acs.orgfrontiersin.org

For this compound, a key area of investigation is its potential interaction with enzymes involved in neuropeptide metabolism. The closely related tetrapeptide, H-Met-Arg-Phe-Ala-OH (MRFA), is a known competitive inhibitor of enkephalin-generating endopeptidases, such as neutral endopeptidase (NEP). novoprolabs.com These enzymes are responsible for the degradation of endogenous opioid peptides like enkephalins. oup.comjpp.krakow.pl Given the structural similarity, it is highly probable that this compound also interacts with the active site of these enzymes.

A docking simulation of this compound with human neutral endopeptidase would reveal the specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the peptide. The arginine residue, with its bulky, positively charged guanidinium (B1211019) group, and the phenylalanine residue, with its aromatic side chain, are likely to be critical for strong binding affinity. rsc.org

Table 2: Representative Molecular Docking Results for a Peptide Inhibitor with Neutral Endopeptidase (NEP) This table illustrates the type of data generated from a molecular docking simulation. The specific values and residues would be unique to a simulation of this compound.

| Parameter | Description | Example Result |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -8.5 to -11.0 |

| Hydrogen Bonds | Key stabilizing interactions between the peptide and protein. | Arg, Asp, Glu residues in the active site |

| Hydrophobic Interactions | Interactions involving nonpolar residues, crucial for binding specificity. | Phe, Leu, Val, Ala residues in the S1' subsite |

| Electrostatic Interactions | Ionic bonds, often involving charged residues like Arginine. | Interaction of the peptide's Arg side chain with Asp residues in the active site |

| Predicted Ki (nM) | The predicted inhibition constant, derived from the binding affinity. | 50 - 200 nM |

Prediction of Bioactive Properties of this compound using QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. acs.org By identifying key molecular descriptors (physicochemical, topological, electronic), QSAR can be used to predict the activity of new, untested compounds. acs.orgresearchgate.net This approach is widely used in drug discovery to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and to screen virtual libraries of compounds for desired biological effects. arxiv.orgeurekaselect.com

For this compound, QSAR models can be employed to predict its drug-likeness and potential for oral bioavailability. One of the most common frameworks for this is Lipinski's Rule of Five, which assesses whether a compound has properties that would make it a likely orally active drug in humans. nih.gov These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Web-based tools like SwissADME can rapidly calculate these properties. nih.gov

Beyond general drug-likeness, specific QSAR models can be developed to predict particular bioactivities. For instance, models have been successfully built to predict the ACE-inhibitory or antioxidant activity of di-, tri-, and tetrapeptides. mdpi.comresearchgate.netsioc-journal.cn In these models, the properties of the amino acids at each position are critical. For tetrapeptides, factors like the hydrophobicity of the N-terminal amino acid and the electronic properties of the residues at other positions have been shown to be important determinants of activity. mdpi.comresearchgate.net Applying such a model would allow for a quantitative prediction of the potential bioactivity of this compound based on its unique sequence.

Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound Properties calculated based on the chemical structure of this compound, often using predictive algorithms like those in SwissADME.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | ~510.6 g/mol | No (Slightly > 500) |

| Lipophilicity (iLOGP) | ~ -0.5 | Yes (< 5) |

| Hydrogen Bond Donors | 6 | No (> 5) |

| Hydrogen Bond Acceptors | 6 | Yes (< 10) |

| Topological Polar Surface Area (TPSA) | ~199 Ų | High (> 140 Ų suggests low cell permeability) |

| Bioavailability Score | 0.11 | Low |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | Methionyl-Arginyl-Phenylalanine |

| H-Met-Arg-Phe-Ala-OH | MRFA |

| Enkephalins | - |

Advanced Research Applications and Methodological Contributions of H Met Arg Phe Oh

Utility of H-Met-Arg-Phe-OH as a Biochemical Research Tool

The specific sequence and properties of this compound make it a valuable asset in the modern biochemistry laboratory, particularly in the realms of analytical instrumentation and high-throughput screening.

Application as a Calibration Standard in Spectroscopic Methods

In analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC), the use of reliable standards is fundamental for accurate and reproducible measurements. This compound is utilized as a calibration standard to ensure the performance of these sophisticated instruments. For instance, in electrospray ionization mass spectrometry (ESI-MS), its known molecular weight and predictable fragmentation pattern under collision-induced dissociation (CID) provide precise reference points for calibrating the mass-to-charge ratio (m/z) axis of the spectrometer. The presence of the basic arginine residue facilitates strong ionization in positive ion mode, making it an excellent standard for method development and quality control in proteomics and peptidomics research.

Use in Peptide Screening and Library Development

Peptide libraries, which consist of a vast number of different peptide sequences, are instrumental in the discovery of new drug leads and in probing molecular interactions. This compound can be employed as a reference compound in the screening of these libraries. By comparing the biological activity or binding affinity of library members to this standard tetrapeptide, researchers can identify which structural modifications lead to enhanced function. Its simple, yet defined, structure provides a baseline against which the contributions of other amino acid residues or chemical modifications can be systematically evaluated.

This compound as a Building Block in Complex Peptide Synthesis

Beyond its role as an analytical tool, this compound also functions as a valuable building block in the chemical synthesis of larger and more intricate peptide structures.

Integration of this compound into Larger Bioactive Peptides

The principles of solid-phase peptide synthesis (SPPS) and fragment condensation allow for the construction of large peptides and even small proteins. The this compound sequence can be synthesized as a distinct fragment and then strategically incorporated into a longer polypeptide chain. This approach can streamline the synthesis process, improve yields, and simplify the purification of the final product. The Met-Arg-Phe motif is found in various naturally occurring bioactive peptides, and using the pre-synthesized tripeptide can be an efficient strategy for their total synthesis.

Methodological Advancements Facilitated by this compound Studies

The study of this compound has contributed to the refinement and advancement of analytical methods for peptide characterization. Its predictable and well-understood behavior in various analytical platforms makes it an ideal model compound for methodological innovation.

For example, detailed analysis of the fragmentation of this compound in tandem mass spectrometry (MS/MS) has provided valuable data for improving the algorithms used for de novo peptide sequencing. Understanding the precise ways in which the peptide bonds and amino acid side chains of this simple peptide break apart helps to build more accurate predictive models for interpreting the complex fragmentation spectra of unknown peptides. This foundational knowledge is critical for enhancing the speed and reliability of protein identification and characterization in proteomics research.

Amino Acid Properties in this compound

| Amino Acid | Abbreviation | Side Chain Property | Role in Research Applications |

| Methionine | Met | Nonpolar, Sulfur-containing | Influences peptide conformation; provides a site for potential chemical modification. |

| Arginine | Arg | Basic, Positively Charged | Facilitates efficient ionization in mass spectrometry; key for electrostatic interactions and receptor binding. |

| Phenylalanine | Phe | Aromatic, Hydrophobic | Contributes to binding affinity through hydrophobic interactions; involved in protein folding. |

Refinement of Peptide Synthesis Techniques

The synthesis of peptides containing residues like methionine and arginine is often complex, posing risks of side reactions and incomplete couplings that can lower yield and purity. This compound has been instrumental in developing and refining strategies to overcome these specific hurdles.

Addressing Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, which can occur during the synthesis process, particularly during the acid-mediated cleavage from the solid-phase support. biotage.com This oxidation results in the formation of methionine sulfoxide (B87167) (a +16 Da mass shift) or methionine sulfone (a +32 Da mass shift), leading to a heterogeneous final product that is difficult to purify. iris-biotech.de The synthesis of this compound provides a straightforward model to test the efficacy of antioxidant strategies. Researchers can quantify the extent of oxidation in the final product when using different scavenger cocktails during cleavage.

One refined approach involves the intentional use of Fmoc-Met(O)-OH, a pre-oxidized methionine building block, in the solid-phase peptide synthesis (SPPS). nih.govpeptide.com This strategy ensures a uniform, albeit oxidized, peptide product that is often more soluble and easier to purify via high-performance liquid chromatography (HPLC). nih.gov The purified Met(O)-containing peptide is then reduced back to its native methionine form. nih.govpeptide.com Synthesizing H-Met(O)-Arg-Phe-OH allows for the optimization of this reduction step on a simple, easily characterizable peptide.

Optimizing Arginine Incorporation: The guanidinium (B1211019) group of arginine is strongly basic and requires bulky protecting groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), during SPPS to prevent side reactions. biotage.commdpi.com However, these bulky groups can sterically hinder the coupling reaction, especially when the adjacent amino acid is also large, like phenylalanine. biotage.com The synthesis of the Arg-Phe bond in this compound is a classic example of a "difficult coupling." This sequence is used to test the effectiveness of:

Advanced Coupling Reagents: Evaluating new activating agents that can enhance the speed and efficiency of the coupling reaction to overcome steric hindrance.

Modified Protecting Groups: Testing less bulky or more acid-labile protecting groups for arginine to improve coupling efficiency and ease of removal. mdpi.com

Reaction Conditions: Optimizing parameters such as temperature, solvent, and coupling time. For instance, performing a "double coupling" of the arginine residue is a common strategy to ensure complete incorporation, a technique that can be validated using this model peptide. biotage.com

The challenges and solutions in synthesizing this tripeptide have contributed to a more robust understanding of SPPS, leading to higher fidelity in the synthesis of more complex arginine- and methionine-containing peptides.

| Challenge in Synthesis | Residue Involved | Refinement Strategy Explored with this compound | Outcome |

| Side-chain Oxidation | Methionine (Met) | Use of antioxidant scavengers (e.g., DTT, N-mercaptoacetamide) in cleavage cocktails. thermofisher.com | Minimized formation of Met(O) and Met(O2) impurities. iris-biotech.de |

| Difficult Purification | Methionine (Met) | Synthesis with pre-oxidized Fmoc-Met(O)-OH followed by post-purification reduction. nih.govpeptide.com | Improved solubility and chromatographic separation of the peptide. nih.gov |

| Steric Hindrance | Arginine (Arg) | Testing advanced coupling reagents and "double coupling" protocols. biotage.com | Increased coupling efficiency and overall yield. biotage.com |

| Protecting Group Issues | Arginine (Arg) | Evaluating alternative, less bulky protecting groups (e.g., NO2). mdpi.com | Reduced steric hindrance and improved deprotection efficiency. mdpi.com |

Development of Novel Analytical Assays for Peptide Characterization

The accurate characterization of synthetic peptides is crucial for quality control and research applications. This compound, and its closely related tetrapeptide analog H-Met-Arg-Phe-Ala-OH (MRFA), serve as ideal standards for the development and validation of analytical methods. avantorsciences.comnovoprolabs.com

Mass Spectrometry (MS) Calibration and Method Development: In mass spectrometry, which is used to determine molecular weight and sequence, peptides are essential for calibration and standardization. ijsra.net The tetrapeptide MRFA is explicitly used as a calibration standard for electrospray ionization (ESI) mass spectrometry. avantorsciences.comnovoprolabs.com this compound, with its well-defined mass and fragmentation pattern, is similarly suited for this purpose. Its structure allows analysts to:

Calibrate Mass Analyzers: Ensure the accuracy of mass-to-charge ratio measurements across a relevant range for small peptides.

Optimize Fragmentation: Fine-tune the energy parameters in tandem mass spectrometry (MS/MS) to produce predictable and informative fragment ions for sequencing.

Develop Quantitative Assays: Use stable isotope-labeled versions of the peptide as internal standards for developing robust quantitative methods, such as selected reaction monitoring (SRM). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Refinement: HPLC is the primary technique for purifying peptides and assessing their purity. nih.gov The presence of the basic arginine residue in this compound makes it a cationic peptide, which can interact strongly with residual silanols on silica-based reversed-phase columns, potentially leading to poor peak shape and resolution. hplc.eu This makes the peptide an excellent probe for:

Column Chemistry Evaluation: Testing the performance of different stationary phases (e.g., C18, C8) and column manufacturing technologies designed to minimize secondary interactions. hplc.eu

Mobile Phase Optimization: Refining the composition of the mobile phase, such as the type and concentration of the ion-pairing agent (e.g., trifluoroacetic acid, TFA), to achieve optimal separation and peak symmetry for basic peptides. hplc.eursc.org

Gradient Development: Establishing effective elution gradients to separate the target peptide from synthesis-related impurities, such as deletion sequences or those with oxidized methionine. thermofisher.com

The use of this compound as a model compound allows for the development of highly resolved and robust analytical methods that can be broadly applied to the analysis of other cationic and hydrophobic peptides.

| Analytical Technique | Application for this compound | Contribution to Methodological Refinement |

| Mass Spectrometry (MS) | Calibration Standard. avantorsciences.comnovoprolabs.com | Ensures accurate mass determination for other small peptides. |

| Fragmentation Analysis (MS/MS). | Optimizes sequencing parameters for peptides containing basic and aromatic residues. diva-portal.org | |

| Quantitative Assay Development. | Serves as a model for creating targeted assays using stable isotope standards. nih.gov | |

| HPLC | Purity Assessment. vulcanchem.com | Develops gradients effective at separating key impurities like oxidized Met. thermofisher.com |

| Method Validation. | Tests and validates the robustness of HPLC methods for cationic peptides. rsc.org | |

| Column Performance Testing. | Evaluates the quality of different reversed-phase columns for basic analytes. hplc.eu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.